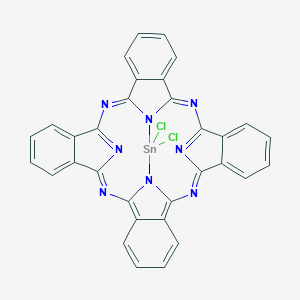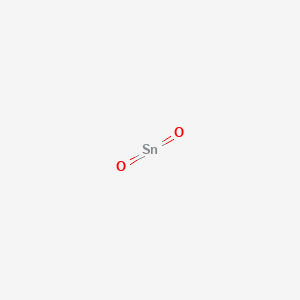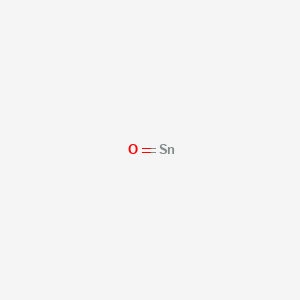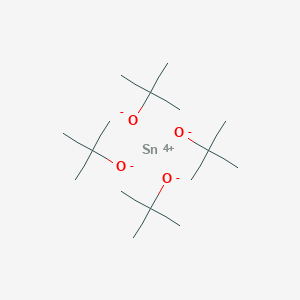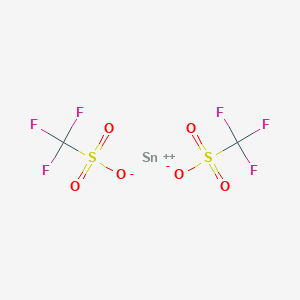Estaño del Grupo Principal
-
Dibutyldimethoxytin
- Cat. No.:
- B091312
- CAS No.:
- 1067-55-6
- Molecular Formula:
- C10H24O2Sn
- Molecular Weight:
- 295.01 g/mol
Descripción -
2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1...
- Cat. No.:
- B097823
- CAS No.:
- 15304-57-1
- Molecular Formula:
- C32H16N8Sn
- Molecular Weight:
- 631.2 g/mol
Descripción -
Phthalocyanine Tin(IV) Dichloride
- Cat. No.:
- B101921
- CAS No.:
- 18253-54-8
- Molecular Formula:
- C32H18Cl2N8Sn
- Molecular Weight:
- 704.2 g/mol
Descripción -
Tin(IV) oxide
- Cat. No.:
- B096181
- CAS No.:
- 18282-10-5
- Molecular Formula:
- SnO2
O2Sn
- Molecular Weight:
- 150.71 g/mol
Descripción -
Tin(II) oxide
- Cat. No.:
- B1293836
- CAS No.:
- 21651-19-4
- Molecular Formula:
- OSn
- Molecular Weight:
- 134.71 g/mol
Descripción -
Tin(IV) 2,3-naphthalocyanine dichloride
- Cat. No.:
- B2354346
- CAS No.:
- 26857-61-4
- Molecular Formula:
- C48H24Cl2N8Sn
- Molecular Weight:
- 902.39
Descripción -
Tin(IV)tert-butoxide
- Cat. No.:
- B1430219
- CAS No.:
- 36809-75-3
- Molecular Formula:
- C16H36O4Sn
- Molecular Weight:
- 411.2 g/mol
Descripción -
Tin(II) trifluoromethanesulfonate
- Cat. No.:
- B1306023
- CAS No.:
- 62086-04-8
- Molecular Formula:
- C2F6O6S2Sn
- Molecular Weight:
- 416.9 g/mol
Descripción -
Tin(II) acetate
- Cat. No.:
- B129313
- CAS No.:
- 638-39-1
- Molecular Formula:
- Sn(CH3COO)2
C4H6O4Sn
- Molecular Weight:
- 236.8 g/mol
Descripción -
Tin(II) oxalate
- Cat. No.:
- B129317
- CAS No.:
- 814-94-8
- Molecular Formula:
- C2O4Sn
- Molecular Weight:
- 206.73 g/mol
Descripción
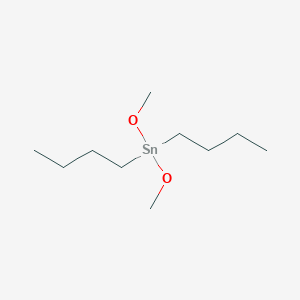
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
